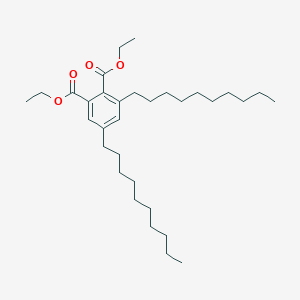![molecular formula C25H45NO B12582523 Phenol, 2-[(dinonylamino)methyl]- CAS No. 205105-32-4](/img/structure/B12582523.png)
Phenol, 2-[(dinonylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(dinonylamino)methyl]- is a chemical compound with the molecular formula C27H47NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dinonylaminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(dinonylamino)methyl]- typically involves the reaction of phenol with dinonylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction conditions usually involve heating the reactants under reflux in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(dinonylamino)methyl]- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed and the product is continuously removed. This method allows for the efficient production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(dinonylamino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dinonylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(dinonylamino)methyl]- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Phenol, 2-[(dinonylamino)methyl]- exerts its effects involves interactions with various molecular targets. The dinonylaminomethyl group can interact with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[(dinonylamino)methyl]- can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the dinonylaminomethyl group.
2,4,6-Tris(dimethylaminomethyl)phenol: A compound with three dimethylaminomethyl groups attached to the phenol ring.
3-(Dimethylamino)phenol: A compound with a single dimethylamino group attached to the phenol ring.
The uniqueness of Phenol, 2-[(dinonylamino)methyl]- lies in the presence of the dinonylaminomethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
205105-32-4 |
|---|---|
Molekularformel |
C25H45NO |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
2-[[di(nonyl)amino]methyl]phenol |
InChI |
InChI=1S/C25H45NO/c1-3-5-7-9-11-13-17-21-26(22-18-14-12-10-8-6-4-2)23-24-19-15-16-20-25(24)27/h15-16,19-20,27H,3-14,17-18,21-23H2,1-2H3 |
InChI-Schlüssel |
OIPKVBQLPSRKKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(CCCCCCCCC)CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)
![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)

![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)



![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)

![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)


